Cas no 1551657-60-3 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)-)

1,3,5-トリアジン-2(1H)-オン、6-アミノ-4-(テトラヒドロ-2-メチル-2-フラニル)-は、複雑な有機化合物であり、特に農薬や医薬品中間体としての応用が注目されています。この化合物は、安定したトリアジン骨格とアミノ基、フラニル基を有し、高い反応性と選択性を示します。その分子構造は、生体適合性や環境分解性の向上に寄与する可能性があり、持続可能な化学プロセス設計における有用な中間体としての価値が期待されます。また、特異的な官能基配置により、標的分子との精密な相互作用が可能で、高効率な合成経路の構築に貢献します。

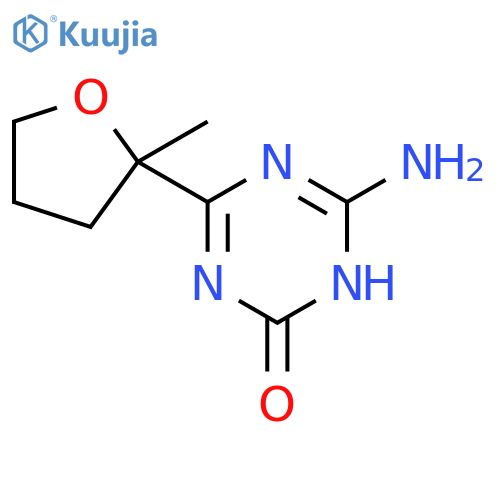

1551657-60-3 structure

商品名:1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)-

CAS番号:1551657-60-3

MF:C8H12N4O2

メガワット:196.206480979919

CID:5263606

1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)- 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)-

-

- インチ: 1S/C8H12N4O2/c1-8(3-2-4-14-8)5-10-6(9)12-7(13)11-5/h2-4H2,1H3,(H3,9,10,11,12,13)

- InChIKey: VPASPLOHENXUCV-UHFFFAOYSA-N

- ほほえんだ: N1C(N)=NC(C2(C)CCCO2)=NC1=O

1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-646658-0.25g |

4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one |

1551657-60-3 | 0.25g |

$1196.0 | 2023-05-27 | ||

| Enamine | EN300-646658-2.5g |

4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one |

1551657-60-3 | 2.5g |

$2548.0 | 2023-05-27 | ||

| Enamine | EN300-646658-5.0g |

4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one |

1551657-60-3 | 5g |

$3770.0 | 2023-05-27 | ||

| Enamine | EN300-646658-10.0g |

4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one |

1551657-60-3 | 10g |

$5590.0 | 2023-05-27 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01079909-1g |

4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one |

1551657-60-3 | 95% | 1g |

¥6461.0 | 2023-04-10 | |

| Enamine | EN300-646658-0.5g |

4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one |

1551657-60-3 | 0.5g |

$1247.0 | 2023-05-27 | ||

| Enamine | EN300-646658-0.1g |

4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one |

1551657-60-3 | 0.1g |

$1144.0 | 2023-05-27 | ||

| Enamine | EN300-646658-1.0g |

4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one |

1551657-60-3 | 1g |

$1299.0 | 2023-05-27 | ||

| Enamine | EN300-646658-0.05g |

4-amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one |

1551657-60-3 | 0.05g |

$1091.0 | 2023-05-27 |

1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)- 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1551657-60-3 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(tetrahydro-2-methyl-2-furanyl)-) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量